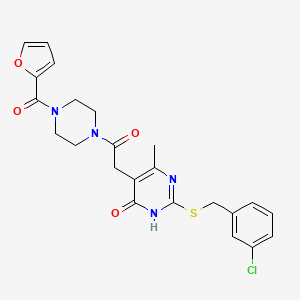![molecular formula C8H8N4S2 B2954115 N-[4-(3-thienyl)-1,3-thiazol-2-yl]guanidine CAS No. 760903-26-2](/img/structure/B2954115.png)
N-[4-(3-thienyl)-1,3-thiazol-2-yl]guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[4-(3-thienyl)-1,3-thiazol-2-yl]guanidine” is a compound that contains a thiazole ring . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds .
Synthesis Analysis
The synthesis of thiazole derivatives often involves condensation reactions . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions. For example, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Wissenschaftliche Forschungsanwendungen
Electronic Structure Analysis
- Quantum chemical studies have been conducted to identify the appropriate tautomeric state of compounds with a 2-(thiazol-2-yl)guanidine unit, which is similar to N-[4-(3-thienyl)-1,3-thiazol-2-yl]guanidine. These compounds are of interest due to their potential divalent N(I) character and hidden ::N(←L)R character, which could be relevant in designing new medicinal compounds (Bhatia et al., 2012).
Vasodilator Activity
- Certain derivatives, such as 2-aryl-5-guanidino-1,3,4-thiadiazoles, have shown promise in lowering blood pressure in hypertensive rats, indicating their potential as antihypertensive agents. This suggests the utility of this compound in cardiovascular research (Turner et al., 1988).
Antituberculosis Agents
- The guanidine group's presence enhances activity and interaction with enzyme or receptor functional groups, making compounds like this compound useful in studying potential antituberculosis agents (Bhat et al., 2018).
Coordination Chemistry
- Imidazolin-2-imines, a subclass of guanidines, have been studied for their role in forming strong metal-nitrogen bonds in lanthanide and actinide complexes, which can be relevant to the study of transition metal complexes involving this compound (Wu & Tamm, 2014).
Fluorescence Properties
- The synthesis and study of fluorescent compounds derived from guanidine carbonate, such as benzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides, have implications for material science and sensor development. This research underscores the utility of guanidine derivatives in designing novel fluorescent materials (Yokota et al., 2012).
Anticonvulsant Activity
- The synthesis and study of 2-aryl-5-guanidino-1,3,4 thiadiazoles demonstrate potent anticonvulsant properties, suggesting the potential for derivatives of this compound in neurological research and therapy (Chapleo et al., 1987).
Wirkmechanismus
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities .
Mode of Action
It’s worth noting that guanethidine, a compound with a similar guanidine group, acts by inhibiting or interfering with the release and/or distribution of norepinephrine (ne), rather than acting at the effector cell by inhibiting the association of norepinephrine with its receptors .
Biochemical Pathways
Thiazole derivatives have been reported to have diverse biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Result of Action
Thiazole derivatives have been reported to have diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-thiophen-3-yl-1,3-thiazol-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S2/c9-7(10)12-8-11-6(4-14-8)5-1-2-13-3-5/h1-4H,(H4,9,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRPCAKURPEDJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CSC(=N2)N=C(N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(1-cyanocyclohexyl)-2-{1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-5-yl}propanamide](/img/structure/B2954035.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea](/img/structure/B2954038.png)

![6-(2-Chloropropanoyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B2954043.png)

![N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2954046.png)

![N-(4-chlorobenzyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2954050.png)
![2-bromo-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2954051.png)

